2-(2H-1,2,3,4-tetraazol-5-ylmethyl)benzoic acid
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Overview
Description
2-(2H-1,2,3,4-tetraazol-5-ylmethyl)benzoic acid is a compound that features a benzoic acid moiety linked to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3,4-tetraazol-5-ylmethyl)benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cycloaddition reaction of azides with nitriles under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with benzoic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of copper N-heterocyclic carbene catalysts in aqueous solvents has been reported to be effective for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3,4-tetraazol-5-ylmethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce various reduced forms of the tetrazole ring.
Scientific Research Applications
2-(2H-1,2,3,4-tetraazol-5-ylmethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3,4-tetraazol-5-ylmethyl)benzoic acid involves its interaction with specific molecular targets. For instance, as an angiotensin-II receptor antagonist, it binds to the receptor and inhibits its activity, leading to antihypertensive effects. The tetrazole ring is known to mimic the carboxylate group, allowing it to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine derivatives: These compounds also contain nitrogen-rich heterocycles and have similar applications in medicinal chemistry.
1,2,3-Triazole derivatives: These compounds share structural similarities and are used in various chemical and biological applications.
Uniqueness
2-(2H-1,2,3,4-tetraazol-5-ylmethyl)benzoic acid is unique due to its specific combination of a benzoic acid moiety with a tetrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a compound of significant interest.
Properties
IUPAC Name |
2-(2H-tetrazol-5-ylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5H2,(H,14,15)(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKNIHFPAUDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNN=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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